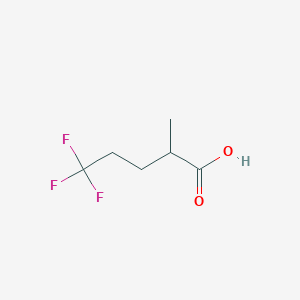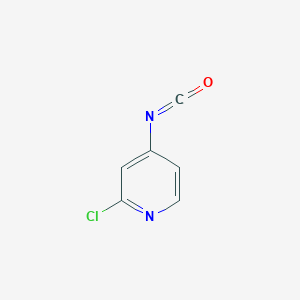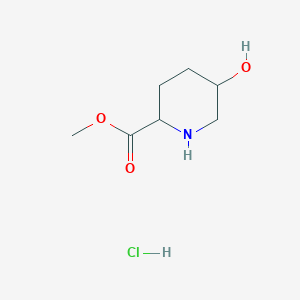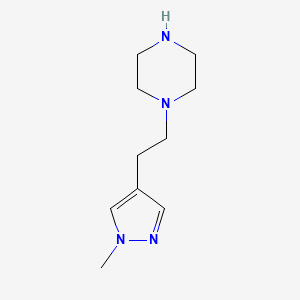
1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine is a heterocyclic organic compound that features a pyrazole ring and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through various methods, including the cyclocondensation of hydrazines with 1,3-diketones or the reaction of hydrazones with α,β-unsaturated carbonyl compounds.
Alkylation: The pyrazole derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.
Formation of the Piperazine Ring: The final step involves the reaction of the alkylated pyrazole with piperazine under suitable conditions, such as heating in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity or receptor binding.
Comparison with Similar Compounds
1-(2-(1H-Pyrazol-4-yl)ethyl)piperazine: Lacks the methyl group on the pyrazole ring.
1-(2-(1-Methyl-1H-pyrazol-3-yl)ethyl)piperazine: Methyl group is positioned differently on the pyrazole ring.
Uniqueness: 1-(2-(1-Methyl-1H-pyrazol-4-yl)ethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[2-(1-methylpyrazol-4-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-13-9-10(8-12-13)2-5-14-6-3-11-4-7-14/h8-9,11H,2-7H2,1H3 |
InChI Key |
CKMAOMUEOYDIEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
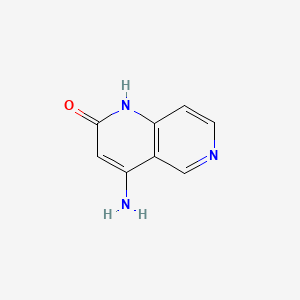
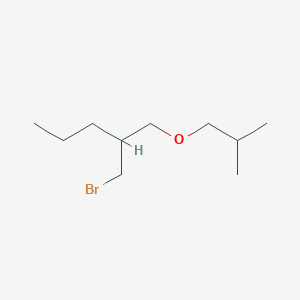
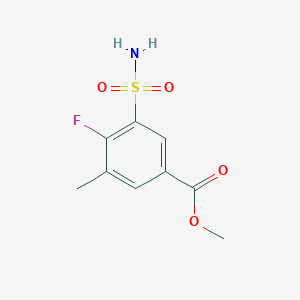
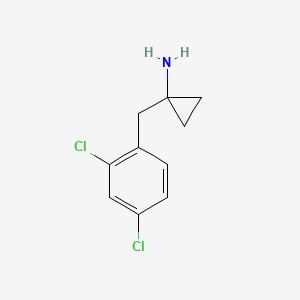
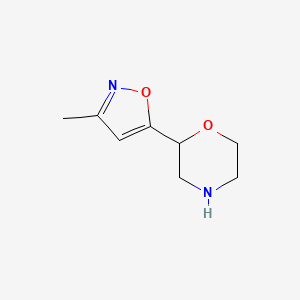
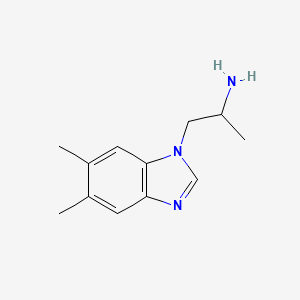
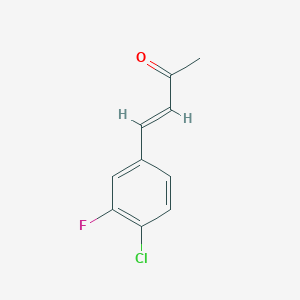

![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)
